molecular formula C8H15N B1455347 Spiro[2.5]octan-6-amine CAS No. 99799-73-2

Spiro[2.5]octan-6-amine

Cat. No.: B1455347
CAS No.: 99799-73-2
M. Wt: 125.21 g/mol
InChI Key: XKPDOWURXRJLMO-UHFFFAOYSA-N
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Description

Spiro[25]octan-6-amine is a chemical compound with the molecular formula C8H15N It is characterized by a unique spirocyclic structure, where two rings are connected through a single carbon atom

Scientific Research Applications

Spiro[2.5]octan-6-amine has several applications in scientific research:

Safety and Hazards

“Spiro[2.5]octan-6-amine” is classified with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-6-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable amine with a cyclopropane derivative under specific conditions. For example, the reaction of a primary amine with a cyclopropane carboxylic acid derivative can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated amine derivatives .

Mechanism of Action

The mechanism by which Spiro[2.5]octan-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, potentially leading to specific interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2Its spirocyclic structure offers unique conformational properties that can be advantageous in various chemical and biological contexts .

Properties

IUPAC Name

spiro[2.5]octan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPDOWURXRJLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704680
Record name Spiro[2.5]octan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99799-73-2
Record name Spiro[2.5]octan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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